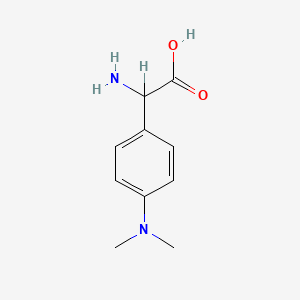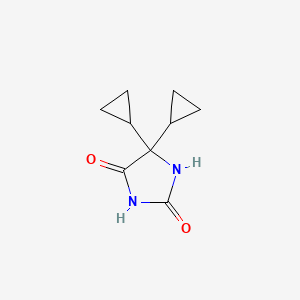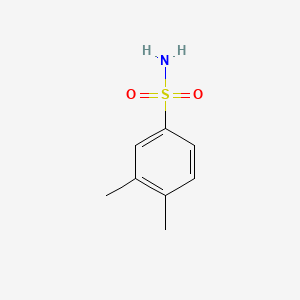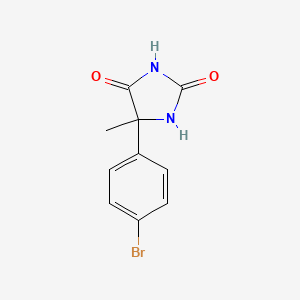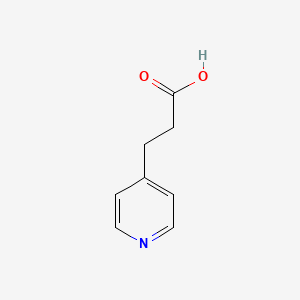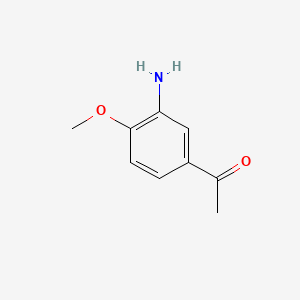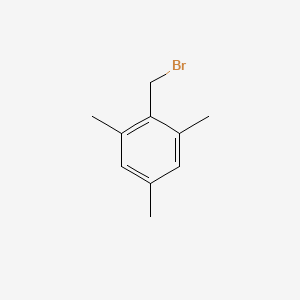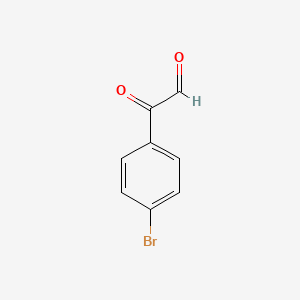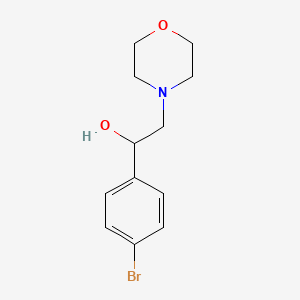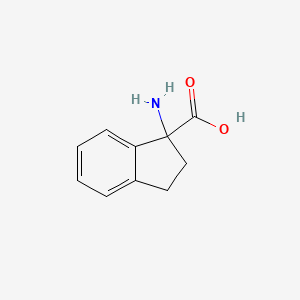![molecular formula C14H11NO4 B1267599 1-[4-(4-Nitrophenoxy)phenyl]ethanone CAS No. 75919-92-5](/img/structure/B1267599.png)
1-[4-(4-Nitrophenoxy)phenyl]ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally similar to 1-[4-(4-Nitrophenoxy)phenyl]ethanone often involves multi-step chemical reactions, including etherification, esterification, and nucleophilic substitution. For example, a process to synthesize related compounds might start from basic phenol derivatives, proceeding through steps like etherification and esterification with tosyl chloride, followed by nucleophilic substitution and Friedel-Crafts acylation to yield the desired compound with high efficiency (Guo, 2012).
Molecular Structure Analysis
Molecular structure analysis of similar compounds indicates that these molecules are often nearly planar, showcasing intramolecular hydrogen bonding which can influence their chemical behavior and interactions. The study of 2-Amino-4-nitrophenol and 1-(2,4,6-trihydroxyphenyl)ethanone complex reveals a planar structure facilitated by intramolecular O—H⋯O hydrogen bonds, suggesting similar potential structural characteristics for 1-[4-(4-Nitrophenoxy)phenyl]ethanone (Kocabıyık et al., 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds akin to 1-[4-(4-Nitrophenoxy)phenyl]ethanone can be influenced by the presence of functional groups. For instance, nitro groups can enhance the electron-withdrawing capacity, affecting reactivity in nucleophilic substitutions. The synthesis and characterization of novel polyimides derived from related compounds highlight the role of structural features like ether and ketone functionalities in determining chemical behavior, including reactivity and stability (Yin et al., 2005).
Physical Properties Analysis
The physical properties of chemicals similar to 1-[4-(4-Nitrophenoxy)phenyl]ethanone, such as solubility, melting point, and crystalline structure, are critical for their application in material science and pharmaceuticals. Research into the solid-liquid phase equilibrium of nitrophenyl ethanones in various solvents provides insights into the solubility and crystallization behavior of these compounds, which could be relevant for the purification and application of 1-[4-(4-Nitrophenoxy)phenyl]ethanone (Li et al., 2019).
Chemical Properties Analysis
The chemical properties of 1-[4-(4-Nitrophenoxy)phenyl]ethanone, including reactivity, stability, and interaction with other molecules, can be inferred from studies on similar compounds. For example, the introduction of nitro and phenolate groups can significantly affect solvatochromism and electron density, as demonstrated in solvatochromic phenolates studies (Nandi et al., 2012). These findings highlight the potential for 1-[4-(4-Nitrophenoxy)phenyl]ethanone to exhibit unique chemical behaviors based on its functional groups.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Synthesis in Antimicrobial Studies : The compound 1-[4-(4-Nitrophenoxy)phenyl]ethanone has been utilized in the synthesis of various antimicrobial agents. For instance, Patel, Nimavat, Vyas, and Patel (2011) detailed the synthesis of chalcone derivatives using this compound, which demonstrated antimicrobial activity against species like Bacillus subtillis and Staphylococcus aureus (Patel, Nimavat, Vyas, & Patel, 2011). Similarly, in 2012, Patel and Patel synthesized novel chalcone derivatives with antimicrobial properties using this compound (Patel & Patel, 2012).
Anti-inflammatory Activity
- Anti-inflammatory Applications : Singh, Dowarah, Tewari, and Geiger (2020) reported the use of a derivative of this compound in the study of anti-inflammatory activities in rats. Their research indicated that certain derivatives exhibited significant anti-inflammatory properties (Singh, Dowarah, Tewari, & Geiger, 2020).
Radical Scavenging Activity
- Radical Scavenging Investigations : Al‐Sehemi and Irfan (2017) explored the role of 1-[4-(4-Nitrophenoxy)phenyl]ethanone in radical scavenging activity. Their study utilized density functional theory to understand the molecular properties related to radical scavenging (Al‐Sehemi & Irfan, 2017).
Chemical Synthesis and Structural Analysis
- Chemical Synthesis and Structure Elucidation : The compound has been used in the synthesis of various chemical structures. For instance, Dave, Patel, Nimavat, Vyas, and Patel (2013) utilized it in the synthesis of dihydropyrimidinone derivatives, with structural elucidation based on NMR and elemental analysis (Dave, Patel, Nimavat, Vyas, & Patel, 2013).
DNA Repair Inhibition in Cancer Treatment
- Cancer Research : Kashishian, Douangpanya, Clark, Schlachter, Eary, Schiro, Huang, Burgess, Kesicki, and Halbrook (2003) reported the use of a related compound, 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, as a DNA-dependent protein kinase inhibitor, highlighting its potential in cancer treatment (Kashishian et al., 2003).
Eigenschaften
IUPAC Name |
1-[4-(4-nitrophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-10(16)11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)15(17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWXEFXORSDYQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966656 | |
| Record name | 1-[4-(4-Nitrophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Nitrophenoxy)phenyl]ethanone | |
CAS RN |
75919-92-5, 5228-16-0 | |
| Record name | 75919-92-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[4-(4-Nitrophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75919-92-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)
